7-Oxabicyclo[2.2.1]heptan-2-ol
Overview
Description
7-Oxabicyclo[2.2.1]heptan-2-ol, also known as 2-hydroxy-7-oxabicyclo[2.2.1]heptane, is a bicyclic organic compound featuring an oxygen bridge. This compound is part of the oxabicycloheptane family, which is known for its unique structural properties and reactivity. It is commonly used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Mode of Action
The mode of action of 7-Oxabicyclo[22Like other cyclic ethers, it may interact with biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
The biochemical pathways affected by 7-Oxabicyclo[2.2.1]heptan-2-ol are currently unknown. It’s worth noting that 7-oxanorbornanes, a class of compounds to which 7-oxabicyclo[221]heptan-2-ol belongs, have been found to exhibit interesting biological activity
Result of Action
The molecular and cellular effects of 7-Oxabicyclo[22It’s known that 7-oxanorbornanes can generate a wide chemodiversity in a highly stereoselective manner , which may result in diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
7-Oxabicyclo[2.2.1]heptan-2-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with protein phosphatases, such as calcineurin (protein phosphatase 2B), which is a calcium- and calmodulin-regulated enzyme composed of a catalytic subunit (CnA) and a calcium-binding subunit (CnB) . The interaction between this compound and these enzymes can modulate cellular transduction events, including T-cell activation and cell proliferation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with protein phosphatases can lead to the reversible phosphorylation of serine and threonine residues, which are crucial for modulating cellular transduction events . This modulation can impact processes such as T-cell activation and cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s interaction with protein phosphatases, such as calcineurin, involves the inhibition of the enzyme’s activity, preventing the formation of active transcription factors like NF-AT and NF-IL2A, which are essential for interleukin-2 gene expression . This inhibition can lead to significant changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound can maintain its stability under various conditions, allowing for prolonged observation of its effects on cells . Its degradation over time can lead to changes in its biochemical properties and interactions with biomolecules.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate cellular functions without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular processes . These threshold effects highlight the importance of dosage control in biochemical studies involving this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s interaction with protein phosphatases, such as calcineurin, plays a crucial role in its metabolic pathways . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns are crucial for understanding the compound’s role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[2.2.1]heptan-2-ol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles. This reaction generates 7-oxabicyclo[2.2.1]hept-2-enes and 7-oxabicyclo[2.2.1]hepta-2,5-dienes, which can be further processed to obtain the desired compound . Another method involves the catalytic hydrogenation of hydroquinone to produce a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be isomerized .
Industrial Production Methods
Industrial production of this compound often relies on the same synthetic routes used in laboratory settings, with optimizations for scale and efficiency. The Diels-Alder reaction remains a cornerstone of industrial synthesis due to its high yield and stereoselectivity .
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 7-oxabicyclo[2.2.1]heptan-2-one.
Substitution: Nucleophilic substitution reactions can occur, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic conditions often involve hydrochloric acid, while basic conditions may use sodium hydroxide.
Major Products
The major products formed from these reactions include various derivatives of 7-oxabicyclo[2.2.1]heptane, such as 7-oxabicyclo[2.2.1]heptan-2-one and its reduced forms .
Scientific Research Applications
7-Oxabicyclo[2.2.1]heptan-2-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: This compound is structurally similar but lacks the hydroxyl group at the 2-position.
7-Oxabicyclo[4.1.0]heptane: Another related compound with a different ring structure.
1,4-Epoxycyclohexane: Shares the oxygen bridge but differs in overall ring structure.
Uniqueness
7-Oxabicyclo[2.2.1]heptan-2-ol is unique due to its hydroxyl group, which imparts additional reactivity and allows for a broader range of chemical transformations. This makes it particularly valuable in synthetic applications where specific functional groups are required .
Properties
IUPAC Name |
7-oxabicyclo[2.2.1]heptan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-3-4-1-2-6(5)8-4/h4-7H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJWCIYSWHNWHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379629 | |
Record name | 7-oxabicyclo[2.2.1]heptan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253876-00-5 | |
Record name | 7-oxabicyclo[2.2.1]heptan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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